1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The propan-2-ol linker is further functionalized with a 2-isopropyl-5-methylcyclohexyloxy moiety. The dihydrochloride formulation enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37FN2O2.2ClH/c1-17(2)20-9-8-18(3)14-23(20)28-16-19(27)15-25-10-12-26(13-11-25)22-7-5-4-6-21(22)24;;/h4-7,17-20,23,27H,8-16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLXTQZUDOPUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O)C(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a fluorophenyl group, and an isopropyl cyclohexyl ether moiety, which contribute to its pharmacological properties.
Research indicates that compounds containing piperazine moieties often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the 2-fluorophenyl group may enhance the binding affinity to these receptors, potentially influencing mood and anxiety disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : Compounds similar to this one have been shown to act as agonists or antagonists at various serotonin receptor subtypes.
- Dopaminergic Activity : The piperazine structure is known for its dopaminergic activity, which can be beneficial in treating conditions like schizophrenia or Parkinson's disease.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Result | Reference |
|---|---|---|
| Urease Inhibition | IC50: 3.06 µM | |
| Cytotoxicity (MTT Assay) | IC50 > 50 µM | |
| Serotonin Receptor Binding | High affinity (specific values not disclosed) |
Case Studies
-
Urease Inhibition Study :
A study investigated the urease inhibition properties of benzimidazole derivatives, including compounds with similar structures to the target molecule. The findings indicated significant urease inhibition, suggesting potential applications in treating ureolytic bacterial infections . -
Cytotoxicity Assessment :
The cytotoxic effects of related compounds were assessed on NIH-3T3 cell lines using MTT assays. Results indicated that while some derivatives exhibited low cytotoxicity (IC50 > 50 µM), others showed promising anticancer activity, warranting further investigation into their mechanisms .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of fluorine atoms has been correlated with increased receptor binding affinity and selectivity . Additionally, the unique arrangement of functional groups in this compound may lead to novel therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
- Compound d (PF 43(1)) : Contains a piperazine ring linked to a triazol-3-one group and a dichlorophenyl-substituted dioxolane. Unlike the target compound, its substituents (e.g., dichlorophenyl, triazol-3-one) likely confer distinct electronic and steric properties, which could influence receptor binding kinetics or metabolic stability .
- Compound e (PF 43(1)): Features a sec-butyl group instead of an isopropyl substituent. This minor structural variation may alter lipophilicity and thus tissue distribution compared to the target compound’s 2-isopropyl-5-methylcyclohexyloxy group .
| Feature | Target Compound | Compound d | Compound e |
|---|---|---|---|
| Core Structure | Piperazine + propan-2-ol | Piperazine + triazol-3-one | Piperazine + triazol-3-one |
| Aromatic Substituent | 2-Fluorophenyl | 2,4-Dichlorophenyl | 2,4-Dichlorophenyl |
| Side Chain | 2-Isopropyl-5-methylcyclohexyloxy | Dioxolane-linked triazolylmethyl | Dioxolane-linked triazolylmethyl |
| Salt Form | Dihydrochloride | Not specified | Not specified |
Fluorophenyl-Containing Analogues
- Compounds 4 and 5 () : These thiazole derivatives share a fluorophenyl group but incorporate triazole and pyrazole rings instead of piperazine. The perpendicular orientation of one fluorophenyl group in their crystal structures suggests conformational flexibility, which may contrast with the target compound’s rigid cyclohexyloxy substituent .
Impact of Cyclohexyloxy Substituent
In contrast, simpler alkoxy groups (e.g., phenoxy in ’s compounds) may reduce metabolic resistance but offer less stereochemical complexity .
Research Findings and Hypotheses
- Receptor Binding : The piperazine-fluorophenyl motif is common in serotonin receptor ligands. The target compound’s dihydrochloride salt may improve ion-pair interactions in polar binding pockets compared to neutral analogues .
- Metabolic Stability : The cyclohexyloxy group could slow oxidative metabolism by cytochrome P450 enzymes, a hypothesis supported by studies on similar cyclohexyl-containing drugs .
- Crystallography : While highlights planarity in fluorophenyl-triazole systems, the target compound’s cyclohexyl group likely disrupts planarity, affecting crystal packing and solubility .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity (>95%)?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for the piperazine moiety and etherification for the cyclohexyloxy group. Key steps include:
- Step 1 : Formation of the piperazine intermediate via Buchwald-Hartwig coupling under inert atmosphere (argon/nitrogen) to avoid oxidation .
- Step 2 : Etherification using a cyclohexanol derivative with a base like NaH in anhydrous THF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol-water mixtures to achieve ≥95% purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : Use H and C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; cyclohexyl methyl groups at δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHFClNO: 485.22) .
- X-ray Crystallography : For absolute configuration determination, particularly for stereoisomers arising from the cyclohexyl group .
Advanced Research Questions
Q. How can receptor-binding studies be designed to evaluate its affinity for serotonin/dopamine receptors?
- Methodological Answer :
- Radioligand Assays : Use H-labeled ligands (e.g., H-Ketanserin for 5-HT receptors) in competitive binding assays. Incubate with HEK-293 cells expressing cloned receptors at 37°C for 1 hour .
- Data Interpretation : Calculate IC values using nonlinear regression (GraphPad Prism). Compare with reference antagonists (e.g., Clozapine for 5-HT) to assess selectivity .
- Contradiction Handling : If binding data conflicts with functional assays (e.g., cAMP inhibition vs. β-arrestin recruitment), use molecular docking (AutoDock Vina) to probe allosteric vs. orthosteric binding modes .
Q. What strategies resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer :
- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte microsomes to predict metabolic stability (CYP450 isoforms) and adjust for species-specific differences (e.g., human vs. rat CYP3A4 activity) .
- Troubleshooting : If oral bioavailability is lower than predicted, modify formulation (e.g., lipid-based nanoparticles) or introduce prodrug moieties to enhance solubility .
- Validation : Cross-validate with LC-MS/MS plasma concentration-time profiles in rodent models, ensuring sampling intervals align with compound half-life (e.g., 0–24 hours) .
Q. How can computational methods optimize its selectivity against off-target receptors?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores (MOE or Schrödinger) based on known receptor antagonists. Focus on steric clashes with off-target sites (e.g., histamine H) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes to identify unstable interactions .
- SAR Analysis : Systematically modify substituents (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) and evaluate ΔG binding (MM-PBSA) to prioritize analogs .
Data Analysis and Validation
Q. What statistical approaches are robust for analyzing dose-response curves with high variability?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NLME) : Account for inter-experimental variability using Monolix or NONMEM. Fit to a sigmoidal Emax model with Hill slope adjustment .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC values .
Q. How to validate the biological activity of analogs with structural heterogeneity?
- Methodological Answer :
- Hierarchical Clustering : Group analogs by structural features (e.g., piperazine substitution, cyclohexyl stereochemistry) and correlate with activity profiles (PCA in R) .
- Counter-Screening : Test against a panel of 50+ off-target receptors (Eurofins Cerep) to confirm selectivity. Flag analogs with >30% inhibition at 10 μM for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
